molecular formula C19H27N5OS B11962864 2-{(E)-[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-5-(diethylamino)phenol

2-{(E)-[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-5-(diethylamino)phenol

Cat. No.: B11962864
M. Wt: 373.5 g/mol
InChI Key: NKOSLKVHYDGYKN-DEDYPNTBSA-N
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Description

2-{(E)-[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-5-(diethylamino)phenol is a complex organic compound with a molecular formula of C15H18N4OS

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-5-(diethylamino)phenol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized by reacting cyclohexylamine with thiocarbohydrazide under acidic conditions.

    Condensation Reaction: The triazole derivative is then condensed with 5-(diethylamino)salicylaldehyde in the presence of a suitable catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, high-throughput screening for catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenol group, forming quinone derivatives.

    Reduction: Reduction reactions can occur at the triazole ring, leading to the formation of dihydrotriazole derivatives.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted phenol derivatives depending on the electrophile used.

Scientific Research Applications

2-{(E)-[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-5-(diethylamino)phenol has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential

Properties

Molecular Formula

C19H27N5OS

Molecular Weight

373.5 g/mol

IUPAC Name

3-cyclohexyl-4-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H27N5OS/c1-3-23(4-2)16-11-10-15(17(25)12-16)13-20-24-18(21-22-19(24)26)14-8-6-5-7-9-14/h10-14,25H,3-9H2,1-2H3,(H,22,26)/b20-13+

InChI Key

NKOSLKVHYDGYKN-DEDYPNTBSA-N

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=N/N2C(=NNC2=S)C3CCCCC3)O

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=NN2C(=NNC2=S)C3CCCCC3)O

Origin of Product

United States

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